N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
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Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H13N7O2S and its molecular weight is 379.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Recent research has demonstrated the synthesis of novel thienopyrimidine derivatives linked with rhodanine, showing significant antimicrobial properties. These compounds, including variations of the target molecule, have been prepared through condensation reactions and tested against a range of bacterial and fungal pathogens. Certain derivatives exhibited potent antibacterial and antifungal activities, comparable or superior to established antimicrobials like Gentamicin and Fluconazole (Kerru et al., 2019).
Antitumor Properties
Another study focused on the antitumor potential of acetamide, pyrrole, and other heterocyclic derivatives containing a biologically active pyrazole moiety. These synthesized compounds were evaluated for their antitumor activities, with some showing effectiveness superior to the reference drug, doxorubicin. This research underscores the promise of such derivatives in cancer therapy (Alqasoumi et al., 2009).
Imaging Applications
The compound has also found applications in radioligand imaging for the translocator protein (18 kDa) with PET. Derivatives of the target molecule have been synthesized, demonstrating selective ligand properties suitable for in vivo imaging, thereby contributing to advancements in diagnostic imaging techniques (Dollé et al., 2008).
Antibacterial and Docking Studies
Synthesis and evaluation of 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone derivatives have shown considerable antibacterial activity against both Gram-negative and Gram-positive bacteria. Molecular docking studies provide insights into the mechanism of action, highlighting the potential of these compounds in developing new antibacterial agents (Kumari et al., 2017).
Properties
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2S/c25-16(20-12-3-5-13(6-4-12)24-11-19-21-22-24)9-23-10-18-14(8-17(23)26)15-2-1-7-27-15/h1-8,10-11H,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVICHSNCRSRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.